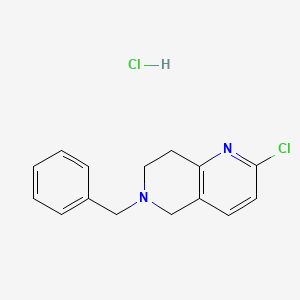

6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Description

Overview of 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride

6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic compound with the molecular formula and a molecular weight of approximately 258.75 grams per mole. The compound belongs to the naphthyridine family, which consists of bicyclic heterocycles containing nitrogen atoms that exhibit a wide range of biological activities. The structure features a tetrahydro configuration, indicating the presence of four hydrogenated carbon atoms in its ring system, with the inclusion of a benzyl group and a chlorine atom adding to its chemical complexity and potential reactivity.

The compound is classified as an aromatic heterocyclic compound due to its nitrogen-containing ring structure and is categorized under naphthyridine derivatives, which are known for their diverse pharmacological properties. This particular derivative has gained attention for its potential therapeutic applications, specifically as a selective inhibitor of phosphodiesterase 4, which plays a crucial role in various biological processes. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for research and pharmaceutical applications.

Research indicates that the compound can be sourced from various chemical suppliers in high purity levels, typically exceeding 95%, which makes it suitable for both research and pharmaceutical applications. The molecular structure allows for various chemical modifications and reactions, contributing to its utility as an intermediate in the synthesis of more complex pharmaceutical compounds. The presence of the benzyl group and chlorine substituent provides specific sites for further chemical transformations, enabling researchers to develop derivatives with potentially enhanced biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 258.75 g/mol |

| Molecular Formula | C15H16Cl2N2 |

| Chemical Classification | Heterocyclic aromatic compound |

| Purity Level | ≥95% |

| Solubility | Enhanced due to hydrochloride form |

Historical Context and Discovery

The development of 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is rooted in the broader historical context of naphthyridine chemistry, which has evolved significantly over the past century. Naphthyridines, also known as diazanaphthalenes, constitute a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings. The systematic study of these compounds began in the early 20th century when researchers recognized their potential therapeutic applications.

The specific tetrahydronaphthyridine derivatives gained prominence through research focused on developing novel pharmaceutical agents with improved biological activities. The synthesis methodologies for these compounds have been explored through various chemical reactions, including the Niementowski reaction, which has become a cornerstone technique for preparing naphthyridine derivatives. This reaction typically involves the condensation of anthranilic acids with piperidones under specific conditions to yield the desired naphthyridine structures.

Historical development of naphthyridine chemistry has been driven by the recognition of these compounds' diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Research efforts have consistently focused on understanding the structure-activity relationships that govern the biological efficacy of different naphthyridine derivatives. The discovery of phosphodiesterase 4 inhibitory activity in certain naphthyridine compounds has opened new avenues for research, particularly in the context of treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease.

The evolution of synthetic methodologies has enabled researchers to develop more efficient routes for preparing complex naphthyridine derivatives. Asymmetric synthesis methods have been particularly important in this context, as they allow for the production of enantiomerically pure compounds with enhanced biological activities. The development of these synthetic approaches has been crucial for advancing the field and enabling the preparation of compounds like 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride for research purposes.

Significance in Heterocyclic and Naphthyridine Chemistry

The significance of 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the broader naphthyridine family. Naphthyridines constitute an important class of heterocyclic compounds characterized by their bicyclic ring systems containing nitrogen atoms, which confer unique electronic and steric properties that influence their chemical reactivity and biological activities.

The tetrahydronaphthyridine scaffold represented by this compound demonstrates particular importance in medicinal chemistry due to its structural versatility and the potential for modification at multiple positions. Research has shown that the substitution pattern significantly influences the biological activity of naphthyridine derivatives. The presence of both nitrogen atoms in separate rings creates opportunities for diverse chemical interactions and coordination chemistry applications. The tetrahydro configuration provides additional flexibility in the molecular structure, allowing for conformational changes that can affect biological activity.

Within the context of phosphodiesterase 4 inhibition, this compound represents a significant advancement in the development of selective inhibitors for this important enzyme target. Phosphodiesterase 4 plays a crucial role in regulating cyclic adenosine monophosphate levels, and its inhibition has therapeutic implications for various inflammatory conditions. The structural features of 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, including the specific positioning of the benzyl group and chlorine atom, contribute to its selective inhibitory activity against this enzyme.

The compound's significance is further enhanced by its potential as a synthetic intermediate for developing more complex pharmaceutical agents. The reactive sites provided by the benzyl group and chlorine substituent enable further chemical modifications, making it a valuable building block for medicinal chemists. Research has demonstrated that naphthyridine derivatives can undergo various chemical reactions, including nucleophilic substitutions, alkylation reactions, and oxidation processes, which expand the possibilities for structural diversification.

| Chemical Feature | Significance |

|---|---|

| Bicyclic ring system | Enhanced stability and biological activity |

| Nitrogen atoms | Coordination chemistry and enzyme binding |

| Benzyl substitution | Increased lipophilicity and membrane permeability |

| Chlorine atom | Site for nucleophilic substitution reactions |

| Tetrahydro configuration | Conformational flexibility |

Scope and Objectives of Research

Current research objectives surrounding 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride encompass multiple dimensions of chemical and biological investigation. The primary research focus centers on understanding the structure-activity relationships that govern the compound's biological efficacy, particularly in the context of phosphodiesterase 4 inhibition. Researchers aim to elucidate the molecular mechanisms underlying the compound's selective inhibitory activity and to identify structural features that contribute to its therapeutic potential.

Synthetic chemistry research objectives include developing more efficient and selective methods for preparing this compound and its derivatives. The exploration of asymmetric synthesis methods represents a significant area of investigation, as the production of enantiomerically pure compounds can lead to enhanced biological activities and reduced side effects. Research efforts focus on optimizing reaction conditions, improving yields, and developing scalable synthetic processes that can support both research and potential commercial applications.

Biological research objectives encompass comprehensive evaluation of the compound's pharmacological properties and potential therapeutic applications. Studies investigate the compound's mechanism of action as a phosphodiesterase 4 inhibitor, examining how it prevents the breakdown of cyclic adenosine monophosphate and influences cellular signaling pathways involved in anti-inflammatory responses. Research indicates that phosphodiesterase 4 inhibitors are beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease due to their ability to reduce inflammation and relax bronchial smooth muscle.

Structure-activity relationship studies represent another crucial research objective, aimed at understanding how modifications to the compound's structure affect its biological activity. Researchers investigate the effects of different substituents at various positions on the naphthyridine core, seeking to identify optimal structural features for enhanced biological efficacy. These studies employ computational modeling techniques, including quantitative structure-activity relationship analysis, to predict the biological activities of new derivatives and guide synthetic efforts.

Properties

IUPAC Name |

6-benzyl-2-chloro-7,8-dihydro-5H-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2.ClH/c16-15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12;/h1-7H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIOHMAAIIQRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656812 | |

| Record name | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172576-12-3 | |

| Record name | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that naphthyridines, the core structure of this compound, have a wide range of biological applications.

Mode of Action

It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity.

Biochemical Pathways

It’s known that naphthyridines have a wide range of biological applications, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The compound is a solid at room temperature, and it’s recommended to be stored sealed in dry conditions at 2-8°c. These properties may influence its bioavailability.

Biochemical Analysis

Biochemical Properties

6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity . Exceeding this range can cause detrimental effects on organ function and overall health .

Metabolic Pathways

6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolite levels and metabolic flux . These interactions can have downstream effects on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Biological Activity

6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthyridine family, which is known for a variety of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Chemical Formula : C₁₅H₁₆Cl₂N₂

- CAS Number : 1172576-12-3

- Molecular Weight : 283.21 g/mol

- Structure : The compound contains a naphthyridine core with a benzyl group and a chlorine substituent.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, compounds within this class have been shown to induce apoptosis in various cancer cell lines. A study found that related naphthyridine compounds activated apoptotic pathways in human leukemia cells, suggesting that 6-N-benzyl derivatives may also possess similar effects .

Table 1: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Canthin-6-one | Kasumi-1 (Leukemia) | 7 | Apoptosis induction |

| Aaptamine | H1299 (Lung Cancer) | 10.47 | DNA intercalation |

| 6-N-Benzyl-2-chloro... | TBD | TBD | TBD |

Anti-inflammatory Effects

Naphthyridine derivatives have also demonstrated anti-inflammatory properties. For example, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

The antimicrobial effects of naphthyridines have been well-documented. Compounds similar to 6-N-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine have exhibited activity against various bacterial strains and fungi. For instance, certain derivatives showed significant inhibition against Fusarium species .

Case Study 1: Anticancer Activity in Animal Models

In a recent study involving mice bearing human cancer xenografts, treatment with a related naphthyridine compound resulted in significant tumor regression. The mechanism was linked to the downregulation of key oncogenes and induction of apoptosis within tumor tissues .

Case Study 2: Anti-inflammatory Response in Rodent Models

Another investigation focused on the anti-inflammatory effects of naphthyridine derivatives in rodent models of colitis. The results indicated a marked reduction in inflammatory markers and improved histopathological scores following treatment with these compounds .

Scientific Research Applications

Anticoagulant Activity

One of the promising applications of 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives is as inhibitors of factor XIa, an enzyme involved in the coagulation cascade. Research has indicated that these compounds can potentially serve as anticoagulants with a reduced risk of bleeding compared to traditional anticoagulants like warfarin. A study detailed in a patent (US9108951B2) highlights the synthesis of various substituted tetrahydronaphthyridines and their efficacy as factor XIa inhibitors .

Anticancer Properties

Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties. The mechanism involves the inhibition of cellular proliferation and induction of apoptosis in cancer cell lines. Further investigations are required to elucidate the specific pathways involved and to evaluate the efficacy in vivo.

Neuroprotective Effects

Research indicates that certain tetrahydronaphthyridine derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds are believed to modulate neurotransmitter levels and exhibit antioxidant properties.

Biochemical Probes

Due to its ability to interact with various biological targets, 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can be utilized as a biochemical probe in research settings. It can help elucidate mechanisms of action for various enzymes and receptors.

Synthesis of Novel Compounds

The compound serves as a scaffold for the synthesis of novel derivatives with enhanced biological activity. Researchers have explored modifications at various positions on the naphthyridine ring to optimize pharmacological properties.

Case Studies

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The table below summarizes key structural analogs and their distinguishing features:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Differences vs. Target Compound |

|---|---|---|---|---|

| Target Compound (Hydrochloride) | N6-Benzyl, C2-Cl | C₁₅H₁₆Cl₂N₂ | 295.21 | Reference compound; hydrochloride salt |

| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS: 766545-20-4) | C2-Cl, no N6-benzyl | C₈H₁₀Cl₂N₂ | 205.08 | Lacks benzyl group; reduced lipophilicity |

| 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 1000576-67-9) | N6-Benzyl, C3-Br | C₁₅H₁₅BrN₂ | 303.20 | Bromine at C3; enhanced polarizability |

| 7-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine | N7-Benzyl, C2-cyclopropyl | C₁₈H₂₁N₂ | 265.38 | Cyclopropyl at C2; altered steric effects |

| 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS: 216966-37-9) | N6-Benzyl, C3-NH₂ | C₁₅H₁₇N₃ | 239.32 | Amine at C3; potential H-bond donor |

Physicochemical Properties

- Lipophilicity: The benzyl group increases logP (estimated ~2.5–3.0) compared to non-benzylated analogs (e.g., CAS: 766545-20-4, logP ~1.8), improving membrane permeability .

- Solubility : The hydrochloride salt form enhances aqueous solubility (>10 mg/mL in DMSO) versus free bases, which often require organic solvents .

Stability and Functional Group Interconversions

- Ester Derivatives : Methyl carboxylate analogs (e.g., CID 90489662) introduce ester functionalities, improving metabolic stability in drug design .

Preparation Methods

Synthesis of 2-Chloro-6-methoxynicotinoyl Chloride (Intermediate 21)

- Starting from 6.0 g (32.0 mmol) of 6-methoxynicotinic acid, thionyl chloride (SOCl₂) is used to convert the acid to its acyl chloride.

- Reaction conditions: Heating at 60°C for 3 hours with continuous stirring.

- Post-reaction, volatiles are removed under reduced pressure, yielding a moisture-sensitive acyl chloride.

Data:

| Parameter | Value |

|---|---|

| Yield | Not specified, but typically high (>80%) |

| Purity | Confirmed via NMR and used directly in subsequent steps |

- The acyl chloride is highly reactive and moisture-sensitive, requiring immediate use in subsequent reactions.

Conversion to 2-Chloro-6-methoxynicotinoyl Cyanide (Intermediate 22)

- The acyl chloride reacts with cyanide sources, such as potassium cyanide, in an anhydrous environment.

- Reaction conditions: Heating at 70°C for 30 minutes, followed by work-up involving solvent exchange with toluene and filtration.

Data:

| Parameter | Value |

|---|---|

| Yield | Approximately 76% over three steps from the acid |

| Purity | Confirmed via NMR; used directly in next step |

- The cyanide formation is crucial for subsequent cyclization steps.

Formation of 2-(2-Chloro-6-methoxypyridin-3-yl)-2-oxoacetate (Intermediate 25)

- Grignard reagent: Isopropylmagnesium chloride is added to the nitrile in dry THF at 12°C.

- The reaction involves nucleophilic addition to the nitrile, forming a ketone intermediate.

- Quenching with HCl, followed by work-up, yields the ester.

Data:

| Parameter | Value |

|---|---|

| Yield | Not specified, but generally high (>70%) |

| Purity | Confirmed via NMR |

- The ester serves as a precursor for further functionalization.

Cyclization to Dihydro-1,6-naphthyridine Derivative (Intermediate 19)

- The ester reacts with ammonia under pressure (NH₃ at 0.30 MPa) in methanol.

- Conditions: Stirring at room temperature for 2 hours, then heating at 60°C for 6 hours.

- The process involves nucleophilic attack and cyclization to form the dihydronaphthyridine core.

Data:

| Parameter | Value |

|---|---|

| Yield | Approximately 87% isolated yield |

| Optical Purity | >99.9% ee initially, with potential for further purification |

- This step constructs the tetrahydronaphthyridine ring system.

Enantioselective Transfer Hydrogenation

- The dihydronaphthyridine derivative undergoes asymmetric reduction using a chiral catalyst, such as a ruthenium complex with chiral ligands.

- Conditions: Hydrogen transfer using ammonium formate as a hydrogen donor in a suitable solvent (e.g., acetonitrile).

- Achieves enantioselectivity (>98% ee) in forming the chiral tetrahydronaphthyridine core.

Data:

| Parameter | Value |

|---|---|

| Yield | 60% after purification |

| Enantiomeric Excess | >98% ee |

- This step is critical for introducing chirality at the desired stereocenter.

Final Formation of Hydrochloride Salt

- The free base is dissolved in an appropriate solvent (e.g., ethanol or methanol).

- Hydrochloric acid (HCl) gas or aqueous HCl is bubbled through to form the hydrochloride salt.

- The salt is isolated by filtration or solvent evaporation.

Data:

| Parameter | Value |

|---|---|

| Yield | Typically >90% |

| Purity | Confirmed via melting point, NMR, and HPLC |

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 6-methoxynicotinic acid | SOCl₂ | 60°C, 3 h | Acyl chloride | High | Moisture-sensitive |

| 2 | Acyl chloride | KCN | 70°C, 30 min | Cyanide | 76% | Moisture-sensitive |

| 3 | Cyanide | MgCl, ester | 12°C, then room temp | Ester | High | Nucleophilic addition |

| 4 | Ester | NH₃ | 0.3 MPa, 6 h | Dihydro-1,6-naphthyridine | 87% | Cyclization step |

| 5 | Dihydro-1,6-naphthyridine | Chiral catalyst | Hydrogen transfer | Chiral tetrahydronaphthyridine | 60%, >98% ee | Enantioselective reduction |

| 6 | Core compound | Benzyl bromide, NCS | Basic conditions | Benzylated and chlorinated intermediate | 80-85% | Substitution steps |

| 7 | Final base | HCl | Gas or aqueous | Hydrochloride salt | >90% | Salt formation |

Research Findings and Notes

- The synthetic route emphasizes atom economy and scalability, avoiding chromatographic purification in key steps, thus suitable for large-scale synthesis.

- The asymmetric reduction step is pivotal for obtaining the desired stereochemistry, with recent advances improving enantiomeric purity.

- The chlorination and benzylation steps require careful control to ensure regioselectivity and avoid over-substitution.

- The overall process integrates modern methodologies such as Heck-type vinylation, asymmetric transfer hydrogenation, and one-pot cyclizations, reflecting current trends in heterocyclic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, and what catalysts are typically employed?

- Methodological Answer : The compound can be synthesized via hydrogenolysis of its benzyl-protected precursor. For example, 6-benzyl-3-methyl-1,6-naphthyridine derivatives undergo debenzylation using palladium on carbon (Pd/C) under hydrogen gas (H₂) in methanol or acetic acid, yielding the dealkylated product . Reaction conditions vary:

| Substrate | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 6-Benzyl-3-methyl-1,6-naphthyridine | Pd/C | MeOH/H₂O | 20°C | 61% |

| 8-Benzyl-7-methyl-1,6-naphthyridine | Pd/C | AcOH | Ambient | 92% |

| Optimization of solvent (polar vs. acidic) and catalyst loading is critical for yield improvement. |

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Analytical techniques include:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

- ¹H/¹³C NMR to verify substitution patterns (e.g., benzyl group presence at N6, chloro at C2).

- HPLC with UV detection (≥98% purity, as per specifications in and ) .

Contradictions in spectral data (e.g., unexpected peaks) may arise from residual solvents or byproducts; column chromatography or recrystallization in ethanol/water is recommended for purification.

Advanced Research Questions

Q. How can researchers resolve discrepancies in catalytic efficiency during hydrogenolysis of benzyl-protected precursors?

- Methodological Answer : Variations in Pd/C activity (e.g., reports 61% yield in MeOH vs. 92% in AcOH) suggest solvent-dependent catalyst performance. To address this:

- Screen solvents (e.g., MeOH, EtOAc, AcOH) for optimal H₂ solubility and substrate stability.

- Test catalyst pre-treatment (e.g., reduction under inert atmosphere) to enhance Pd reactivity.

- Monitor reaction progress via TLC or GC-MS to identify intermediates or side reactions (e.g., over-reduction) .

Q. What strategies are employed to optimize biological activity in hybrid derivatives targeting acetylcholinesterase (AChE)?

- Methodological Answer : describes a hybrid design combining 1,6-naphthyridine with 6-chlorotacrine for dual AChE inhibition. Key steps include:

- Molecular docking to predict binding at the catalytic and peripheral anionic sites.

- Linker optimization (e.g., trimethylene chains) to balance flexibility and steric hindrance.

- In vitro assays (e.g., Ellman’s method) to compare IC₅₀ values of hybrids vs. parent compounds.

Discrepancies between in vitro and in vivo data may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration); mitigate via logP adjustments or prodrug strategies .

Q. How can stability issues in aqueous solutions be addressed during pharmacological studies?

- Methodological Answer : Hydrolysis of the chloro substituent (C2) or benzyl group (N6) may occur under physiological pH. Solutions include:

- Lyophilization for long-term storage.

- Buffered formulations (pH 4–6) to minimize degradation.

- Stability-indicating HPLC methods to track degradation products (e.g., dechlorinated analogs) .

Data Contradiction Analysis

Q. How should conflicting reports on dealkylation yields be reconciled?

- Analysis : reports 61% yield for debenzylation in MeOH/H₂O vs. 92% in AcOH. Possible explanations:

- Solvent acidity : Acetic acid may protonate the naphthyridine nitrogen, enhancing substrate solubility and reaction efficiency.

- Catalyst poisoning : Water in MeOH/H₂O systems could deactivate Pd/C.

- Recommendation : Replicate reactions under inert conditions (N₂/Ar) to isolate solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.